1-(4-Chlorophenyl)-5-[[3-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione
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Overview
Description
1-(4-Chlorophenyl)-5-[[3-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a chlorophenyl group, a dimethylaminophenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-[[3-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 3-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-[[3-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-[[3-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-[[3-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-[[3-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride: Similar in structure but lacks the pyrimidine ring.
(E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: Similar in structure but differs in the position and type of substituents. The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[[3-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-23(2)15-5-3-4-13(10-15)21-11-16-17(25)22-19(27)24(18(16)26)14-8-6-12(20)7-9-14/h3-11,26H,1-2H3,(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJLZRAWSZLVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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